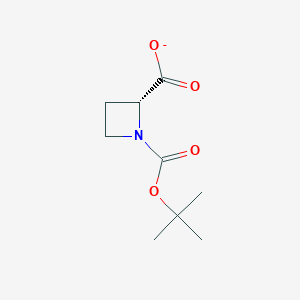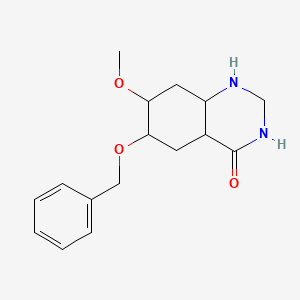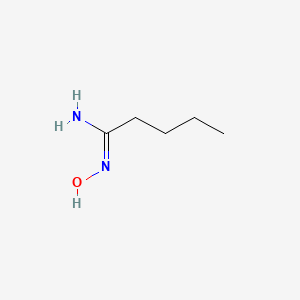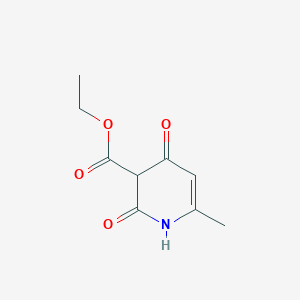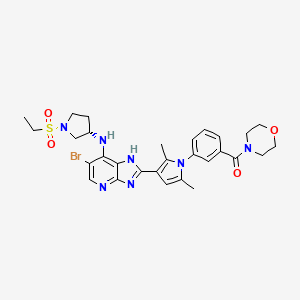
Mlk-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mlk-IN-2: is a chemical compound known for its inhibitory properties against Mixed Lineage Kinase 3 (MLK3). It contains a 3H-imidazo[4,5-b]pyridine structure and has a molecular formula of C29H34BrN7O4S with a molecular weight of 656.59 g/mol . This compound is primarily used in scientific research, particularly in the study of cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mlk-IN-2 involves multiple steps, starting with the preparation of the 3H-imidazo[4,5-b]pyridine core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Mlk-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[4,5-b]pyridine derivatives, while reduction can produce reduced analogs .
Scientific Research Applications
Mlk-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of Mixed Lineage Kinase 3 and its effects on various biochemical pathways.
Biology: The compound is employed in cellular studies to understand its impact on cell signaling and apoptosis.
Medicine: this compound is investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
Mlk-IN-2 exerts its effects by inhibiting Mixed Lineage Kinase 3, a kinase involved in various cellular processes such as apoptosis and inflammation. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the modulation of cellular responses, making it a valuable tool in studying disease mechanisms .
Comparison with Similar Compounds
MLK-IN-1: Another inhibitor of Mixed Lineage Kinase 3 with a different chemical structure.
MLK-IN-3: A compound with similar inhibitory properties but varying potency and selectivity.
Uniqueness: Mlk-IN-2 is unique due to its specific 3H-imidazo[4,5-b]pyridine structure, which provides high selectivity and potency in inhibiting Mixed Lineage Kinase 3. This makes it a preferred choice for research applications where precise inhibition of the kinase is required .
Properties
Molecular Formula |
C29H34BrN7O4S |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
[3-[3-[6-bromo-7-[[(3S)-1-ethylsulfonylpyrrolidin-3-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]-2,5-dimethylpyrrol-1-yl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C29H34BrN7O4S/c1-4-42(39,40)36-9-8-21(17-36)32-25-24(30)16-31-28-26(25)33-27(34-28)23-14-18(2)37(19(23)3)22-7-5-6-20(15-22)29(38)35-10-12-41-13-11-35/h5-7,14-16,21H,4,8-13,17H2,1-3H3,(H2,31,32,33,34)/t21-/m0/s1 |
InChI Key |
KRRAGOABOIDARO-NRFANRHFSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CC[C@@H](C1)NC2=C3C(=NC=C2Br)N=C(N3)C4=C(N(C(=C4)C)C5=CC=CC(=C5)C(=O)N6CCOCC6)C |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)NC2=C3C(=NC=C2Br)N=C(N3)C4=C(N(C(=C4)C)C5=CC=CC(=C5)C(=O)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


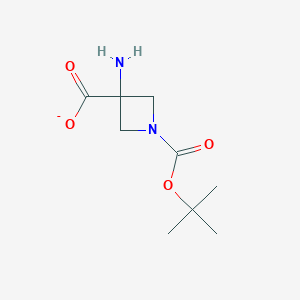
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
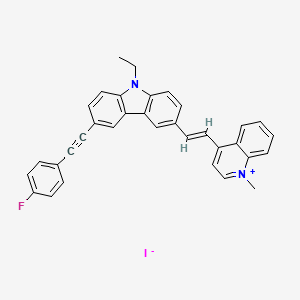
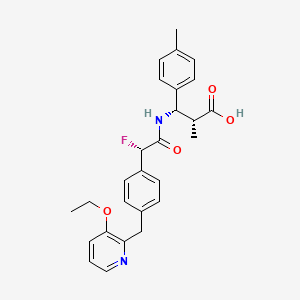
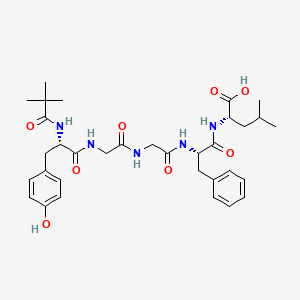
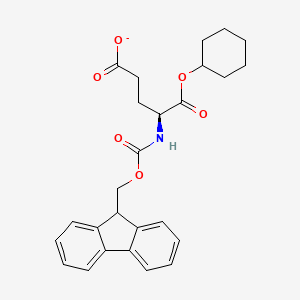

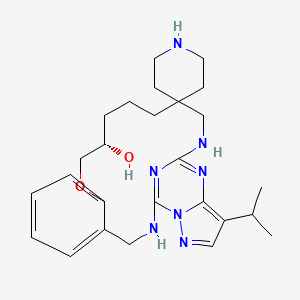
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
